Imidazole vs. Oxazole Core: Impact on Biological Target Affinity in Antifungal Screening
In a standardized antifungal screen against Candida albicans, the imidazole hydrochloride salt (target compound) demonstrated a Minimum Inhibitory Concentration (MIC) of 0.157 µg/mL, whereas the directly analogous oxazole derivative (2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole, CAS 1152541-63-3) exhibited an MIC of 1.25 µg/mL under identical broth microdilution conditions . This represents an approximately 8‑fold improvement in potency attributable to the replacement of the oxazole oxygen with the imidazole N–H, which preserves the key hydrogen‑bond donor for the fungal CYP51 active site.
| Evidence Dimension | Antifungal potency (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 0.157 µg/mL (as hydrochloride salt) |
| Comparator Or Baseline | 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole: MIC = 1.25 µg/mL |
| Quantified Difference | Target compound is ~8‑fold more potent (lower MIC) |
| Conditions | Broth microdilution assay, CLSI M27-A3 guideline, 24‑48 h incubation |
Why This Matters
For teams designing antifungal leads, the imidazole scaffold offers a significant potency advantage that cannot be replicated by the cheaper oxazole analog.
